2-[(3-Thienylmethyl)amino]-1-butanol
Description
Properties
IUPAC Name |
2-(thiophen-3-ylmethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-2-9(6-11)10-5-8-3-4-12-7-8/h3-4,7,9-11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSPYWBKPREQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406041 | |
| Record name | 2-[(3-thienylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-63-1 | |
| Record name | 2-[(3-thienylmethyl)amino]-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination-Hydrolysis of 1-Butene
The reaction of 1-butene with chlorine and acetonitrile under controlled conditions produces 2-chloro-1-butylacetonitrile, which undergoes hydrolysis to yield 2-amino-1-butanol. Key parameters include:
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Stoichiometry : A 1:1 molar ratio of chlorine to 1-butene minimizes byproducts like 1,2-dichlorobutane.
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Temperature : Reactions proceed at 15–20°C, with hydrolysis optimized at reflux (100°C) in the presence of hydrochloric acid.
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Yield : 35% yield of 2-amino-1-butanol (92% purity) is achieved after distillation under reduced pressure (20 mmHg).
Table 1: Optimization of 2-Amino-1-butanol Synthesis
| Parameter | Optimal Condition | Yield (%) | Byproducts |
|---|---|---|---|
| Cl₂:1-Butene Ratio | 1:1 | 35 | 1,2-Dichlorobutane (6.2%) |
| Hydrolysis Time | 5 hours (reflux) | - | - |
| Solvent | Acetonitrile | - | - |
Resolution of Racemic 2-Amino-1-butanol
For enantiomerically pure 2-amino-1-butanol, resolution using L-tartaric acid in anhydrous methanol or ethanol is critical:
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Crystallization : The d-enantiomer preferentially crystallizes as its L-tartrate salt, achieving 88% yield after filtration and washing.
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Recycling : Residual L-tartaric acid is recoverable via acidification and evaporation, enabling cost-effective reuse.
Introduction of the 3-Thienylmethyl Group
Functionalization of 2-amino-1-butanol with a 3-thienylmethyl group employs alkylation or reductive amination strategies:
Alkylation with 3-Thienylmethyl Halides
Reaction of 2-amino-1-butanol with 3-(chloromethyl)thiophene in the presence of a base (e.g., K₂CO₃) proceeds via nucleophilic substitution:
Reductive Amination
An alternative pathway involves condensing 2-amino-1-butanol with thiophene-3-carbaldehyde followed by reduction:
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Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
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Advantages : Mitigates over-alkylation and improves regioselectivity.
Table 2: Comparison of Thienylmethyl Group Introduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | DMF, 60°C, 12 hours | 55 | 90 |
| Reductive Amination | MeOH, NaBH₃CN, pH 5.5 | 65 | 95 |
Stereochemical Control and Purification
Enantiomeric Enrichment
Resolution of racemic this compound leverages chiral auxiliaries:
Scientific Research Applications
2-[(3-Thienylmethyl)amino]-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(3-Thienylmethyl)amino]-1-butanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thienylmethyl group may play a crucial role in binding to these targets, influencing the compound’s activity. Pathways involved in its action could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
A critical analysis of compounds listed in reveals key structural differences and similarities (Table 1):
Key Observations :
- Backbone Diversity: The target compound’s 1-butanol core contrasts with benzamide () and butanamide () backbones, impacting solubility and metabolic stability. Alcohol groups (as in the target) enhance hydrophilicity compared to amides.
- Sulfur-Containing Groups: The 3-thienylmethylamino group in the target differs from thioether (-S-) and thiourea (-NCS-) groups in analogs. Thioethers may improve lipophilicity, while thioureas could influence metal chelation or enzyme inhibition .
Physicochemical Properties
highlights challenges in measuring Henry’s law constants (HLCs) for alcohols like 1-butanol, with literature discrepancies up to an order of magnitude. Comparatively, benzamide analogs () likely exhibit lower volatility due to larger aromatic systems and amide hydrogen bonding .
Biological Activity
2-[(3-Thienylmethyl)amino]-1-butanol, a compound featuring a thienylmethyl moiety attached to a butanol backbone, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thiophene ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, influencing the activity of various biomolecules. Research indicates that this compound may modulate enzymatic pathways involved in neurotransmitter regulation and cellular signaling.
Pharmacological Effects
Studies have explored the pharmacological effects of this compound, particularly its potential antimicrobial and anticancer properties. Preliminary findings suggest that it exhibits:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a strong potential for development as an antimicrobial agent.
Anticancer Activity
In a recent investigation into the anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound may trigger apoptotic pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thienylmethyl amine | Antimicrobial, Anticancer |
| N-(3-Thienylmethyl)-1-butanamine | Thienylmethyl amine | Limited studies available |
| N-(3-Thienylmethyl)-2-propen-1-amine | Thienylmethyl propenamine | Antimicrobial |
The table above compares this compound with related compounds, highlighting its unique biological activities.
Safety and Toxicology
Toxicological assessments have indicated that while this compound exhibits beneficial biological activities, it also presents some safety concerns. In animal studies, high doses led to increased liver weights without significant histopathological changes at lower doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg body weight per day .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-[(3-Thienylmethyl)amino]-1-butanol?
Methodological Answer:
The synthesis typically involves reductive amination between 3-thienylmethylamine and 1-butanol-derived ketones (e.g., 2-oxo-1-butanol). Sodium cyanoborohydride (NaBH₃CN) or other selective reducing agents in polar aprotic solvents (e.g., methanol or THF) under inert atmospheres are commonly employed .
- Key Steps :
- Activation of the carbonyl group via Schiff base formation.
- Reduction of the imine intermediate to yield the amino alcohol.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
- Validation : Confirm purity using NMR (¹H/¹³C) and GC-MS to detect residual solvents or byproducts .
Basic: What analytical techniques are optimal for assessing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
- Mass Spectrometry (GC-MS/EI) :
Advanced: How can researchers resolve discrepancies in reported biological activities of thienylmethyl-substituted amino alcohols?
Methodological Answer:
- Standardized Assays :
- Use cell-based models (e.g., cancer cell lines from ) with controlled solvent systems (e.g., DMSO ≤0.1% v/v) to minimize solvent interference .
- Comparative SAR Studies :
- Data Normalization :
- Report IC₅₀ values relative to positive controls (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .
Advanced: What strategies enhance the stability of this compound under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Storage Optimization :
- Light Sensitivity Mitigation :
- Conduct photostability studies (ICH Q1B guidelines) using UV-Vis spectroscopy to detect photo-oxidation products .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Spill Management :
- Absorb spills with inert materials (vermiculite) and dispose as hazardous waste (EPA guidelines) .
- First Aid :
Advanced: How can the mechanism of action of this compound be elucidated in biological systems?
Methodological Answer:
- Target Identification :
- Use affinity chromatography with immobilized compound to isolate binding proteins, followed by LC-MS/MS proteomic analysis .
- Pathway Analysis :
- Perform RNA-seq or metabolomics (e.g., GC-TOF/MS) on treated cells to identify dysregulated pathways (e.g., apoptosis, platelet aggregation) .
- Computational Docking :
Advanced: How do structural modifications influence the pharmacological profile of this compound?
Methodological Answer:
- SAR Framework :
- In Vivo PK Studies :
- Toxicokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
